molecular formula C13H12BrNOS B14151748 N-(4-bromo-3-methylphenyl)-2-thiophen-3-ylacetamide CAS No. 727716-78-1

N-(4-bromo-3-methylphenyl)-2-thiophen-3-ylacetamide

Cat. No.: B14151748
CAS No.: 727716-78-1
M. Wt: 310.21 g/mol
InChI Key: HGWFEPCYNHINIM-UHFFFAOYSA-N
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Description

N-(4-bromo-3-methylphenyl)-2-(thiophen-3-yl)acetamide: is an organic compound that belongs to the class of acetamides It features a bromo-substituted phenyl ring and a thiophene ring, which are connected via an acetamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-3-methylphenyl)-2-(thiophen-3-yl)acetamide typically involves the following steps:

    Bromination: The starting material, 3-methylphenyl, undergoes bromination to introduce a bromine atom at the 4-position.

    Acetylation: The brominated product is then acetylated to form N-(4-bromo-3-methylphenyl)acetamide.

    Thiophene Introduction: Finally, the thiophene ring is introduced through a coupling reaction with the acetamide derivative.

Industrial Production Methods

Industrial production methods for N-(4-bromo-3-methylphenyl)-2-(thiophen-3-yl)acetamide may involve optimized reaction conditions such as:

    Catalysts: Use of catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to improve yield and purity.

    Temperature and Pressure: Control of temperature and pressure to ensure efficient reactions.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-3-methylphenyl)-2-(thiophen-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its amine derivatives.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-bromo-3-methylphenyl)-2-(thiophen-3-yl)acetamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: The compound is explored for its use in organic electronics and as a building block for advanced materials.

    Biological Studies: It is used in biochemical assays to study enzyme interactions and cellular pathways.

Mechanism of Action

The mechanism of action of N-(4-bromo-3-methylphenyl)-2-(thiophen-3-yl)acetamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes or receptors involved in inflammatory pathways or cancer cell proliferation.

    Pathways Involved: It can modulate signaling pathways such as the NF-κB pathway or the MAPK pathway, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chloro-3-methylphenyl)-2-(thiophen-3-yl)acetamide
  • N-(4-fluoro-3-methylphenyl)-2-(thiophen-3-yl)acetamide
  • N-(4-iodo-3-methylphenyl)-2-(thiophen-3-yl)acetamide

Uniqueness

N-(4-bromo-3-methylphenyl)-2-(thiophen-3-yl)acetamide is unique due to the presence of the bromo substituent, which can influence its reactivity and biological activity. The bromo group can participate in specific interactions, such as halogen bonding, which may enhance its efficacy in certain applications.

Properties

CAS No.

727716-78-1

Molecular Formula

C13H12BrNOS

Molecular Weight

310.21 g/mol

IUPAC Name

N-(4-bromo-3-methylphenyl)-2-thiophen-3-ylacetamide

InChI

InChI=1S/C13H12BrNOS/c1-9-6-11(2-3-12(9)14)15-13(16)7-10-4-5-17-8-10/h2-6,8H,7H2,1H3,(H,15,16)

InChI Key

HGWFEPCYNHINIM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)CC2=CSC=C2)Br

solubility

4.5 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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